8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes both imidazole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl and imidazole derivatives. The key steps in the synthesis may involve:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the 2,5-dimethoxyphenyl and phenyl groups through electrophilic aromatic substitution.
Purine ring construction: This step may involve condensation reactions to form the purine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known bioactive molecules.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine
- 8-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione
Uniqueness
8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the combination of imidazole and purine rings. This structural uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H25N5O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-14-17(33-3)11-12-20(18)34-4/h6-12,14-15H,5,13H2,1-4H3 |
InChI Key |
IVQHFKPTBZPEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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